

Solubility of Methyl 2-formylisonicotinate in Common Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: Methyl 2-formylisonicotinate

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This technical guide provides a comprehensive overview of the solubility characteristics of **methyl 2-formylisonicotinate**. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document focuses on a qualitative assessment of its expected solubility in common organic solvents based on its molecular structure and established chemical principles. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid compound is provided to guide researchers in generating precise quantitative data.

Introduction to Methyl 2-formylisonicotinate

Methyl 2-formylisonicotinate is a substituted pyridine derivative with the chemical formula $C_8H_7NO_3$. Its structure incorporates a pyridine ring, a methyl ester group, and an aldehyde (formyl) group. These functional groups dictate its physicochemical properties, including its solubility in various organic solvents. The pyridine nitrogen atom provides a site for hydrogen bonding, the ester group contributes polarity, and the aromatic ring offers nonpolar characteristics. This combination of features suggests a nuanced solubility profile.

Qualitative Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity. Based on

the structure of **methyl 2-formylisonicotinate**, a qualitative prediction of its solubility in various classes of organic solvents can be made.

Key Structural Features Influencing Solubility:

- **Pyridine Ring:** The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, which can interact with protic solvents. Pyridine itself is miscible with water and most organic solvents.
- **Methyl Ester Group:** This group is polar and can participate in dipole-dipole interactions. Methyl esters of fatty acids show varying solubility in organic solvents depending on the chain length.
- **Aldehyde Group:** The carbonyl group in the aldehyde is polar and can act as a hydrogen bond acceptor. Small aldehydes and ketones are soluble in water, but their solubility decreases as the carbon chain length increases. They are generally soluble in organic solvents.

Based on these features, a qualitative solubility prediction is summarized in the table below.

Table 1: Predicted Qualitative Solubility of **Methyl 2-formylisonicotinate** in Common Organic Solvents

Solvent Category	Common Solvents	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol, Isopropanol, Water	High to Moderate	The pyridine nitrogen and the oxygen atoms of the ester and aldehyde groups can act as hydrogen bond acceptors, interacting with the hydroxyl groups of protic solvents. Solubility in water is expected to be moderate due to the presence of the nonpolar aromatic ring and methyl group.[1] [2]
Polar Aprotic	Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Ethyl Acetate	High	The polar functional groups of methyl 2-formylisonicotinate can engage in strong dipole-dipole interactions with these solvents.[3][4]
Nonpolar	Hexane, Toluene, Dichloromethane (DCM), Chloroform	Moderate to Low	The aromatic pyridine ring provides some nonpolar character, allowing for some interaction with nonpolar solvents through London dispersion forces. However, the polar functional groups will limit solubility in highly nonpolar solvents like hexane.

Dichloromethane and chloroform, being weakly polar, are expected to be better solvents than alkanes.
[\[5\]](#)

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental procedure is necessary. The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the isothermal shake-flask method.[\[6\]](#)[\[7\]](#)

Materials and Equipment

- **Methyl 2-formylisonicotinate** (solid)
- Selected organic solvents (high purity)
- Analytical balance
- Vials or flasks with airtight seals
- Thermostatically controlled shaker or water bath
- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

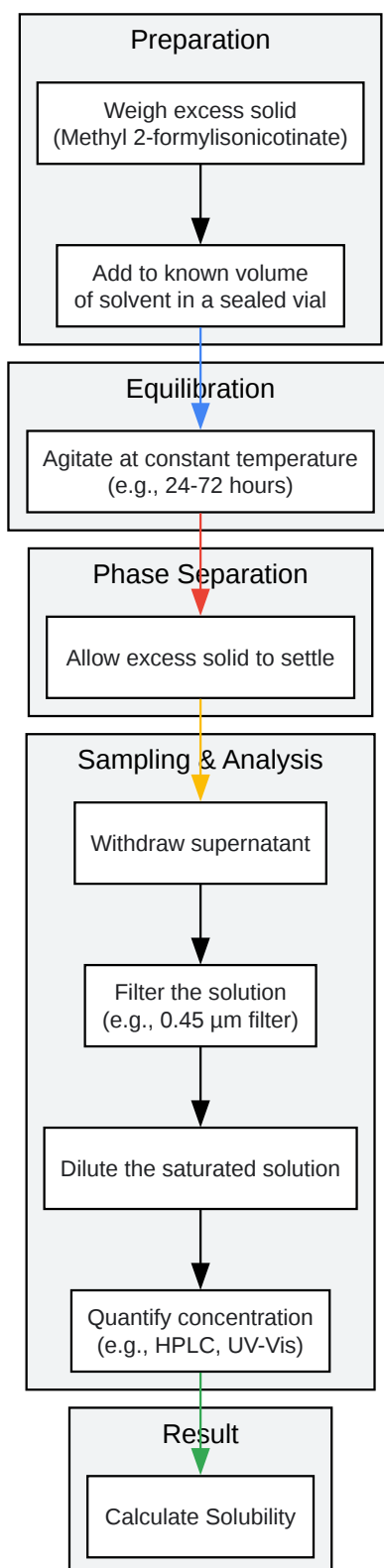
Procedure

- Preparation: Add an excess amount of solid **methyl 2-formylisonicotinate** to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

- **Equilibration:** Seal the vials tightly and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
- **Phase Separation:** After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle.
- **Sampling:** Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.
- **Quantification:** Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method. Analyze the diluted solution to determine the concentration of **methyl 2-formylisonicotinate**.
- **Calculation:** Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.



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Caption: Experimental workflow for solubility determination.

Conclusion

While specific quantitative solubility data for **methyl 2-formylisonicotinate** is not readily available in the public domain, a qualitative assessment based on its molecular structure provides valuable guidance for its use in various applications. The compound is predicted to have good solubility in polar aprotic and polar protic solvents, with moderate to low solubility in nonpolar solvents. For precise applications, it is imperative that researchers determine the solubility experimentally. The provided detailed protocol for the isothermal shake-flask method offers a robust framework for generating accurate and reproducible solubility data. This guide serves as a foundational resource for scientists and professionals in the field, enabling more informed experimental design and process development.

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